1,6-diacetyl-3H-indol-2-one

Catalog No.
S14416858
CAS No.
M.F
C12H11NO3
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-diacetyl-3H-indol-2-one

Product Name

1,6-diacetyl-3H-indol-2-one

IUPAC Name

1,6-diacetyl-3H-indol-2-one

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c1-7(14)9-3-4-10-6-12(16)13(8(2)15)11(10)5-9/h3-5H,6H2,1-2H3

InChI Key

VHEGOTHONCVLMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CC(=O)N2C(=O)C)C=C1

1,6-diacetyl-3H-indol-2-one, also known as 1,6-diacetylindole, is a derivative of indole featuring two acetyl groups at the 1 and 6 positions of the indole ring. This compound belongs to the class of heterocyclic organic compounds and is characterized by its unique structure, which consists of a fused bicyclic system containing a nitrogen atom. Its molecular formula is C10H9N1O2C_{10}H_{9}N_{1}O_{2}, and it has a molecular weight of approximately 175.19 g/mol. The presence of acetyl groups enhances its reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Typical for compounds containing carbonyl groups. These include:

  • Nucleophilic Addition: The carbonyl groups in the acetyl moieties can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, potentially forming more complex structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or novel properties.

Research indicates that 1,6-diacetyl-3H-indol-2-one exhibits various biological activities. It has been studied for its potential:

  • Antimicrobial Properties: The compound shows effectiveness against certain bacterial strains, suggesting its utility as an antimicrobial agent.
  • Anticancer Activity: Preliminary studies indicate that it may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapeutics.
  • Anti-inflammatory Effects: Some studies suggest that this compound may modulate inflammatory pathways, providing a basis for its potential use in treating inflammatory diseases.

The exact mechanisms underlying these activities are still under investigation.

The synthesis of 1,6-diacetyl-3H-indol-2-one typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with indole or its derivatives.
  • Acetylation: The indole compound is treated with acetic anhydride or acetyl chloride under acidic conditions to introduce the acetyl groups at the 1 and 6 positions.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate pure 1,6-diacetyl-3H-indol-2-one.

This method allows for the efficient production of the compound while maintaining high yields.

1,6-diacetyl-3H-indol-2-one has several applications across various fields:

  • Pharmaceutical Research: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex indole derivatives used in pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique structural properties, it may find applications in developing new materials or polymers.

Studies on the interactions of 1,6-diacetyl-3H-indol-2-one with biological targets are crucial for understanding its mechanism of action. Research indicates:

  • Receptor Binding: The compound may interact with various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Enzyme Inhibition: It has been shown to inhibit specific enzymes related to inflammation and cancer progression.

These interactions highlight its potential therapeutic relevance and warrant further investigation into its pharmacodynamics.

Several compounds share structural similarities with 1,6-diacetyl-3H-indol-2-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
IndoleC8H7NC_{8}H_{7}NBasic structure of indole without acetyl groups
AcetylindoleC9H9NC_{9}H_{9}NContains one acetyl group at position 1
5-AcetylindoleC9H9NC_{9}H_{9}NAcetyl group at position 5
Indole-3-acetic acidC10H9O2NC_{10}H_{9}O_2NPlant hormone with significant biological activity

Uniqueness

1,6-diacetyl-3H-indol-2-one is unique due to its dual acetylation at both the 1 and 6 positions of the indole ring, which significantly alters its reactivity and biological activity compared to other indole derivatives. This structural modification enhances its potential applications in medicinal chemistry and material science.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

217.07389321 g/mol

Monoisotopic Mass

217.07389321 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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